molecular formula C10H7BrN2O B1612074 2,2'-Bipyridine, 4-bromo-, 1-oxide CAS No. 14163-03-2

2,2'-Bipyridine, 4-bromo-, 1-oxide

Cat. No.: B1612074
CAS No.: 14163-03-2
M. Wt: 251.08 g/mol
InChI Key: HCTCBELJQDBBDK-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 4-bromo-, 1-oxide is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound features a bromine atom at the 4-position and an oxide group at the 1-position, making it a unique variant of bipyridine. It is widely used as a ligand in various chemical reactions and has significant applications in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4-bromo-, 1-oxide typically involves the oxidation of 2,2’-bipyridine followed by bromination. One common method includes the use of m-chloroperbenzoic acid to oxidize 2,2’-bipyridine to 2,2’-bipyridine-1-oxide. The subsequent bromination at the 4-position can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation and bromination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and maximize the output .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 4-bromo-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and materials science .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 4-bromo-, 1-oxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as donor sites, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, redox reactions, and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine, 4-bromo-, 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct chemical properties and reactivity. This makes it particularly useful in forming specific metal complexes and in applications requiring precise control over coordination environments .

Properties

IUPAC Name

4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTCBELJQDBBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592550
Record name 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14163-03-2
Record name 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-nitro-2,2′-bipyridyl-N-oxide (Wenkert, D.; Woodward, R. B. J. Org. chem. 48, 283(1983)) (5 g) dissolved in 30 mL acetic acid in a 100 ml round bottom flask was added 16 mL acetyl bromide. The yellow mixture was refluxed for 1.5 h and then rotovaporated to dryness. The resulting light yellow solid was sufficiently pure enough for the next step without further purification. Yield: 95%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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